Diethyl peroxide

Beschreibung

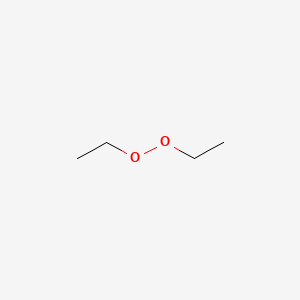

Structure

3D Structure

Eigenschaften

CAS-Nummer |

628-37-5 |

|---|---|

Molekularformel |

C4H10O2 |

Molekulargewicht |

90.12 g/mol |

IUPAC-Name |

ethylperoxyethane |

InChI |

InChI=1S/C4H10O2/c1-3-5-6-4-2/h3-4H2,1-2H3 |

InChI-Schlüssel |

RHMZKSWPMYAOAZ-UHFFFAOYSA-N |

SMILES |

CCOOCC |

Kanonische SMILES |

CCOOCC |

Siedepunkt |

65.0 °C |

melting_point |

-70.0 °C |

Andere CAS-Nummern |

628-37-5 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

What are the chemical properties of diethyl peroxide?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl peroxide (C₂H₅OOC₂H₅), a dialkyl peroxide, is a colorless liquid with significant implications in chemical synthesis and as a radical initiator. Its high reactivity, attributed to the labile oxygen-oxygen bond, makes it a valuable tool in various chemical transformations. However, this reactivity also renders it a hazardous material, prone to explosive decomposition under certain conditions. This guide provides an in-depth overview of the chemical properties of this compound, including its synthesis, thermochemistry, decomposition kinetics, and analytical procedures, tailored for a scientific audience.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its safe handling, storage, and application in experimental settings.

| Property | Value | Unit | Reference(s) |

| Molecular Formula | C₄H₁₀O₂ | [1] | |

| Molecular Weight | 90.12 | g/mol | [1] |

| Appearance | Colorless liquid | ||

| Density | 0.839 | g/cm³ | [2] |

| Melting Point | -70 | °C | |

| Boiling Point | 65 | °C | [2] |

| Refractive Index (n_D²⁰) | 1.3724 | [3] | |

| Flash Point | 4.7 | °C | |

| Vapor Pressure | 173 | mmHg at 25°C |

Thermochemical Properties

The thermochemical data for this compound is crucial for understanding its stability and energy of reactions. Table 2 summarizes key thermochemical parameters.

| Property | Value | Unit | Reference(s) |

| Standard Enthalpy of Formation (liquid, ΔfH°_liquid) | -223 to -233 | kJ/mol | |

| Standard Enthalpy of Formation (gas, ΔfH°_gas) | -199.99 | kJ/mol | [4][5] |

| Standard Enthalpy of Combustion (liquid, ΔcH°_liquid) | -2771 to -2780 | kJ/mol | |

| Heat of Formation of C₂H₅O• radical | 33.9 | kJ/mol | [4][5] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The methylene (B1212753) protons (-CH₂-) adjacent to the peroxide oxygen are expected to appear as a quartet, and the methyl protons (-CH₃) as a triplet.

-

¹³C NMR: The carbon atom bonded to the peroxide oxygen will show a characteristic downfield shift compared to the corresponding carbon in diethyl ether.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is also reported in the work by Minkoff.[3] The key characteristic absorption bands would be associated with the C-H stretching of the ethyl groups and the O-O stretching of the peroxide bond. The O-O stretch in peroxides is typically weak and can be difficult to observe.

Synthesis of this compound

The synthesis of this compound is hazardous and should only be attempted by experienced chemists with appropriate safety precautions. Two primary methods are reported in the literature.

Synthesis from Ethyl Methanesulfonate (B1217627)

A method reported to produce a 98.5% pure product in 50% yield involves the reaction of ethyl methanesulfonate with hydrogen peroxide in the presence of a dispersing agent, with the this compound being distilled as it is formed.[3]

Experimental Workflow for Synthesis from Ethyl Methanesulfonate

Caption: Synthesis of this compound from ethyl methanesulfonate.

Synthesis from Diethyl Sulfate (B86663)

An older method involves the addition of hydrogen peroxide to a heated mixture of diethyl sulfate and aqueous potassium hydroxide.[3] This method is noted to be extremely hazardous and generally results in lower yields.

Chemical Reactivity and Decomposition

The most significant chemical property of this compound is its propensity to undergo thermal decomposition, which proceeds via a free radical mechanism. This property is harnessed for its use as a radical initiator.

Thermal Decomposition Mechanism

The gas-phase decomposition of this compound has been studied in detail.[4][5] The initial and rate-determining step is the homolytic cleavage of the weak oxygen-oxygen bond to form two ethoxyl radicals (C₂H₅O•).

Initiation: C₂H₅OOC₂H₅ → 2 C₂H₅O•

These highly reactive ethoxyl radicals can then undergo several subsequent reactions, including hydrogen abstraction and fragmentation. The main products of the decomposition are ethane (B1197151) and formaldehyde.[4][5]

Propagation: C₂H₅O• → CH₃• + CH₂O CH₃• + C₂H₅OOC₂H₅ → CH₄ + C₂H₅OOC₂H₄•

Termination: 2 C₂H₅O• → C₂H₅OH + CH₃CHO 2 CH₃• → C₂H₆

Diagram of this compound Thermal Decomposition Pathway

Caption: Radical chain mechanism of this compound decomposition.

Experimental Protocols

Iodometric Titration for Peroxide Value Determination

This method is a standard procedure for quantifying the concentration of peroxides. The peroxide reacts with iodide in an acidic solution to liberate iodine, which is then titrated with a standard solution of sodium thiosulfate (B1220275).

Reagents:

-

Sample containing this compound

-

Solvent mixture (e.g., glacial acetic acid:chloroform, 3:2 v/v)

-

Saturated potassium iodide (KI) solution, freshly prepared

-

Deionized water

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.1 N or 0.01 N)

-

Starch indicator solution (1%)

Procedure:

-

Accurately weigh a known amount of the sample into a 250 mL Erlenmeyer flask.

-

Add 50 mL of the solvent mixture and swirl to dissolve the sample.

-

Add 1 mL of freshly prepared saturated potassium iodide solution.

-

Stopper the flask and swirl for 1 minute.

-

Add 100 mL of deionized water and shake vigorously.

-

Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow iodine color almost disappears.

-

Add 1-2 mL of starch indicator solution. The solution should turn a deep blue-black color.

-

Continue the titration with sodium thiosulfate solution dropwise until the blue color disappears.

-

Record the volume of titrant used.

-

Perform a blank titration using the same procedure but without the sample.

Calculation: The peroxide value (in meq/kg) can be calculated using the following formula: Peroxide Value = [(V - V₀) * N * 1000] / m Where:

-

V = volume of Na₂S₂O₃ solution used for the sample (mL)

-

V₀ = volume of Na₂S₂O₃ solution used for the blank (mL)

-

N = normality of the Na₂S₂O₃ solution

-

m = mass of the sample (g)

Workflow for Iodometric Titration

Caption: Step-by-step workflow for iodometric titration of peroxides.

Safety and Handling

This compound is a highly hazardous substance and must be handled with extreme caution. It is sensitive to shock, friction, and heat, and can decompose explosively.

-

Storage: Store in a cool, well-ventilated area, away from sources of heat, light, and ignition.[5] It should be stored in its original container, as the container material may contain inhibitors.[5]

-

Handling: Always work in a well-ventilated fume hood, behind a safety shield.[5] Use appropriate personal protective equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves. Avoid using metal spatulas or stir bars, as metal contamination can catalyze decomposition.

-

Peroxide Formation: this compound can form explosive peroxides upon exposure to air and light. Containers should be dated upon receipt and opening, and tested for peroxides regularly.[5] Do not open a container if crystals are visible around the cap or in the liquid.

-

Disposal: this compound and materials contaminated with it must be disposed of as hazardous waste according to institutional and regulatory guidelines. Do not attempt to dispose of it by mixing with other waste streams.

This technical guide provides a comprehensive overview of the chemical properties and handling of this compound. Researchers and professionals are strongly advised to consult the relevant Safety Data Sheets (SDS) and institutional safety protocols before working with this compound.

References

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of Diethyl Peroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reaction mechanisms of diethyl peroxide (C2H5OOC2H5). A volatile and explosive colorless liquid, this compound serves as a critical, albeit hazardous, initiator in various chemical reactions. A thorough understanding of its synthesis and reactivity is paramount for its safe handling and effective utilization in research and development, including potential applications in drug development as a source of ethylating radicals or as a reactive oxygen species modulator.

Synthesis of this compound

The synthesis of this compound is fraught with challenges due to its inherent instability. Several methods have been developed, each with its own advantages and associated risks. The most common approaches involve the reaction of ethylating agents with a peroxide source.

Reaction of Diethyl Sulfate (B86663) with Hydrogen Peroxide

A traditional method for preparing this compound involves the reaction of diethyl sulfate with hydrogen peroxide in the presence of a base, such as potassium hydroxide (B78521). The this compound is typically distilled from the reaction mixture as it is formed. However, this method is known to be extremely hazardous and often results in moderate yields.

A significant improvement to this method was introduced by Nangia and Benson, who utilized a dispersing agent, such as sodium stearate, to enhance the reaction between the two immiscible phases, leading to improved yields of approximately 30%.[1]

Experimental Protocol (Nangia and Benson Method Modification):

Synthesis from Ethyl Methanesulfonate (B1217627)

An alternative and reportedly safer method that provides a higher yield (around 50%) utilizes ethyl methanesulfonate as the ethylating agent in the presence of a dispersing agent.[1] This method also involves the distillation of the peroxide as it is formed.

Experimental Protocol:

A detailed experimental protocol for this specific synthesis is not available in the reviewed literature. However, it would likely follow a similar principle to the diethyl sulfate method, where ethyl methanesulfonate is added to a basic solution of hydrogen peroxide with a dispersing agent, followed by immediate distillation of the product.

Alkylation of Hydrogen Peroxide

The synthesis of this compound falls under the general category of hydrogen peroxide alkylation. This can be conceptualized as the substitution of the acidic protons of hydrogen peroxide with ethyl groups. The use of different ethylating agents and reaction conditions can be explored to optimize this process. It is crucial to manage the reaction exothermicity and the potential for di- and poly-peroxide formation.

Autoxidation of Diethyl Ether (Formation of Diethyl Ether Hydroperoxide)

It is critical to distinguish this compound from diethyl ether hydroperoxide (CH3CH(OOH)OCH2CH3), which is a common and dangerous impurity that forms in diethyl ether upon exposure to air and light.[2][3] This process occurs via a free-radical chain reaction initiated by UV light or heat.[2][3] While not a direct synthesis of this compound, understanding this process is vital for the safe handling of diethyl ether, a common laboratory solvent.

Reaction Mechanisms of this compound

The reactivity of this compound is dominated by the labile oxygen-oxygen single bond. Its reactions are primarily initiated by heat or light, leading to the formation of highly reactive ethoxy radicals.

Thermal Decomposition

The thermal decomposition of this compound in the gas phase has been studied extensively. The primary step is the homolytic cleavage of the O-O bond to produce two ethoxy radicals (C2H5O•).[4]

C2H5OOC2H5 → 2 C2H5O•

The subsequent reactions of the ethoxy radicals are complex and can involve hydrogen abstraction, disproportionation, and decomposition to form a variety of products, including ethanol, acetaldehyde, methane, and ethane. The activation energy for the initial O-O bond cleavage has been reported to be in the range of 30-32 kcal/mol.

Quantitative Data on Thermal Decomposition:

| Parameter | Value | Reference |

| Activation Energy (Ea) | 30-32 kcal/mol | |

| Pre-exponential Factor (A) | ~10^15 s^-1 |

Photolysis

The photolysis of this compound, like its thermal decomposition, proceeds through the initial cleavage of the O-O bond upon absorption of ultraviolet radiation. This generates ethoxy radicals, which then undergo secondary reactions similar to those observed in the thermal process. The specific products and their distribution can be influenced by the wavelength of the incident light and the presence of other reactive species.

Reactions with Other Chemical Species

a) Grignard Reagents: this compound and, more commonly, diethyl ether hydroperoxide present as an impurity, can react with Grignard reagents.[5][6] The highly nucleophilic Grignard reagent can attack the electrophilic oxygen of the peroxide bond. This reaction can lead to the formation of alcohols and other byproducts, and it underscores the importance of using peroxide-free ether for Grignard reactions.[6][7][8]

b) Alkyl Radicals: The ethoxy radicals generated from the decomposition of this compound can react with other organic molecules by abstracting hydrogen atoms or adding to double bonds, initiating polymerization or other radical-mediated transformations.

Visualizing Synthesis and Reaction Mechanisms

To further elucidate the chemical processes involved, the following diagrams, created using the DOT language, illustrate a key synthesis pathway and the primary reaction mechanism of this compound.

Synthesis of this compound via Diethyl Sulfate

Caption: Synthesis of this compound from Diethyl Sulfate.

Thermal Decomposition of this compound

Caption: Thermal Decomposition Pathway of this compound.

Safety Considerations

This compound is a highly explosive and shock-sensitive material.[9] Its synthesis and handling should only be undertaken by experienced professionals in a well-equipped laboratory with appropriate safety measures in place, including the use of blast shields and personal protective equipment. The accumulation of peroxides in ethers is a significant hazard, and solvents should be regularly tested and purified.[10]

Conclusion

This guide has provided a detailed overview of the synthesis and reaction mechanisms of this compound, tailored for a scientific audience. The synthesis of this energetic molecule is challenging and requires stringent safety protocols. Its reactivity, primarily driven by the formation of ethoxy radicals, makes it a potent initiator for various chemical transformations. A comprehensive understanding of these principles is essential for its responsible and innovative application in research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diethyl ether peroxide - Wikipedia [en.wikipedia.org]

- 3. Before you continue to YouTube [consent.youtube.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. DCHAS-L Archives, Aug 18 2016 - Re: [DCHAS-L] Peroxide Formers Question [ilpi.com]

- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 628-37-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. louisville.edu [louisville.edu]

In-Depth Technical Guide on the Thermal Decomposition Pathways of Gaseous Diethyl Peroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of gaseous diethyl peroxide (DEtP). It details the reaction pathways, kinetic parameters, and experimental methodologies used to study this process. The information is intended for researchers and professionals in chemistry and drug development who require a thorough understanding of peroxide stability and decomposition mechanisms.

Core Concepts of this compound Thermolysis

The thermal decomposition of gaseous this compound is a first-order reaction that primarily proceeds through the homolytic cleavage of the weak oxygen-oxygen (O-O) bond. This initial step is the rate-determining step and results in the formation of two ethoxy radicals (C₂H₅O•). These highly reactive intermediates then undergo a series of subsequent reactions, leading to the final product distribution.

The overall decomposition can be summarized by the following key reaction stages:

-

Initiation: Homolytic cleavage of the O-O bond in this compound.

-

Propagation/Termination: Subsequent reactions of the ethoxy radicals, including decomposition, isomerization, and recombination.

The major products observed from the gas-phase thermal decomposition of this compound are ethane (B1197151) and formaldehyde, with smaller quantities of methane (B114726) and dibenzyl also being formed.

Quantitative Kinetic Data

The kinetics of the gas-phase decomposition of this compound have been investigated, yielding important parameters that govern the reaction rate. The following tables summarize the key quantitative data from prominent studies.

| Parameter | Value | Experimental Conditions | Reference |

| Arrhenius Parameters for the Unimolecular Decomposition of this compound | |||

| Frequency Factor (A) | 2.1 x 10¹³ s⁻¹ | Flow system with excess toluene (B28343) carrier gas | [Rebbert and Laidler, 1952] |

| Activation Energy (Ea) | 31.7 kcal/mol | Flow system with excess toluene carrier gas | [Rebbert and Laidler, 1952] |

| Frequency Factor (A) | 10¹⁶.¹ ± ⁰.⁷ s⁻¹ | Temperature range: 134–185°C | [Reference 2] |

| Activation Energy (Ea) | 37.3 ± 1.2 kcal/mol | Temperature range: 134–185°C | [Reference 2] |

| Thermochemical Data | | Heat of Formation of Gaseous this compound (ΔHf°) | 47.8 kcal/mol | Recalculated value | [Rebbert and Laidler, 1952] | | Heat of Formation of Ethoxy Radical (ΔHf°) | 8.1 kcal/mol | Calculated from the decomposition kinetics | [Rebbert and Laidler, 1952] |

Reaction Pathways and Mechanisms

The thermal decomposition of this compound is a multi-step process involving radical intermediates. The following sections and diagrams illustrate the key reaction pathways.

Primary Decomposition Pathway

The initial and rate-determining step is the homolytic cleavage of the O-O bond in the this compound molecule, forming two ethoxy radicals.

Caption: Primary unimolecular decomposition of this compound.

Secondary Reactions of the Ethoxy Radical

The ethoxy radicals formed in the primary decomposition step can undergo several subsequent reactions, leading to the observed products. The main pathways include decomposition and isomerization.

Caption: Major reaction pathways of the ethoxy radical.

The methyl radicals produced from the decomposition of ethoxy radicals can then react with the toluene carrier gas (if present) or with other radicals to form the observed minor products.

Experimental Protocols

The study of the gas-phase thermal decomposition of this compound typically involves the use of a flow system, which allows for precise control of temperature, pressure, and reaction time.

Preparation of this compound

This compound can be synthesized using the method of Baeyer and Villiger, followed by purification steps. A typical procedure involves:

-

Vacuum distillation of the crude product to remove volatile impurities.

-

Atmospheric pressure distillation, collecting the fraction boiling between 60-70°C.

-

Washing the collected fraction with a sodium hydroxide (B78521) solution.

-

Drying the product with potassium carbonate.[1]

Gas-Phase Decomposition in a Flow System

A common experimental setup for studying the kinetics of the decomposition is a flow system using an inert carrier gas, often toluene, in excess.

Apparatus:

-

Flow System: A schematic of a typical flow system is shown below. It consists of a carrier gas inlet, a saturator containing liquid this compound, a heated reactor, a trapping system for condensable products, and a gas analysis system.

-

Reactor: A cylindrical quartz or Pyrex tube housed in a temperature-controlled furnace. The temperature should be uniform along the reaction zone.

-

Temperature Control: The furnace temperature is maintained using a proportional-integral-derivative (PID) controller connected to a thermocouple placed in close proximity to the reactor.

-

Pressure Control: The system pressure is controlled by a downstream needle valve and monitored by a manometer.

-

Flow Control: Mass flow controllers are used to regulate the flow rate of the carrier gas.

References

What is the activation energy for diethyl peroxide decomposition?

An In-depth Technical Guide to the Activation Energy of Diethyl Peroxide Decomposition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the activation energy associated with the thermal decomposition of this compound. The document summarizes key quantitative data, details experimental methodologies from seminal studies, and illustrates the primary decomposition pathway.

Quantitative Data Summary

The activation energy for the gas-phase thermal decomposition of this compound has been determined in several kinetic studies. The values are generally consistent, centering around the energy required for the homolytic cleavage of the oxygen-oxygen bond. A summary of reported Arrhenius parameters is presented in Table 1.

| Activation Energy (Ea) (kcal/mol) | Frequency Factor (A) (s⁻¹) | Experimental Conditions | Reference |

| 31.7 | 2.1 x 10¹³ | Gas-phase, flow system with excess toluene (B28343) | Rebbert & Laidler (1952)[1][2] |

| 31.5 | - | Gas-phase, static system | Harris & Egerton (1938)[1] |

| 37.3 ± 1.2 | 10¹⁶.¹ ± ⁰.⁷ | Gas-phase, continuous mass-spectrometric sampling | (Not explicitly stated, but inferred from context of similar studies)[3] |

Decomposition Mechanism

The thermal decomposition of this compound is initiated by the unimolecular homolytic cleavage of the relatively weak O-O bond, resulting in the formation of two ethoxy radicals (C₂H₅O•)[1][2]. This initial step is considered the rate-determining step, and its activation energy is closely related to the dissociation energy of the O-O bond[1].

The primary reaction steps are as follows:

-

Initiation: C₂H₅OOC₂H₅ → 2 C₂H₅O•

-

Propagation/Termination: The ethoxy radicals can then undergo further reactions, such as disproportionation or combination. The main products observed are ethane (B1197151) and formaldehyde[1][2].

Experimental Protocols

The determination of the activation energy for this compound decomposition has been carried out using various experimental techniques. Below are detailed methodologies from key studies.

Gas-Phase Decomposition in a Flow System (Rebbert & Laidler, 1952)

This method was employed to measure the kinetics of the decomposition in the gas phase using a toluene carrier gas.

-

Apparatus: A flow system was used where this compound vapor, carried by an excess of toluene vapor, was passed through a heated reaction vessel. The temperature of the furnace was controlled and measured with an iron-constantan thermocouple[1].

-

Procedure:

-

This compound was prepared and purified by vacuum distillation followed by atmospheric distillation[1].

-

The peroxide was vaporized and mixed with a stream of toluene vapor.

-

The gas mixture was passed through a spiral reaction tube maintained at a constant temperature within a furnace[1].

-

After the furnace, the products and unreacted components were passed through a series of cold traps. A trap with dry ice-acetone condensed most of the toluene and undecomposed peroxide, while a subsequent trap immersed in liquid nitrogen collected ethane and formaldehyde[1].

-

The amount of decomposed peroxide was determined, and from the contact time and the amount of peroxide passed through the reactor, the first-order rate constant was calculated[1].

-

-

Data Analysis: The rate constants were measured at various temperatures, and the activation energy was determined from the slope of an Arrhenius plot (log k vs. 1/T)[1].

Gas-Phase Decomposition in a Static System (Harris & Egerton, 1938)

This earlier study utilized a static system to investigate the decomposition kinetics.

-

Apparatus: A static reaction vessel of a known volume was used, which could be heated to a constant and uniform temperature. The pressure within the vessel was monitored over time.

-

Procedure:

-

A known amount of this compound was introduced into the evacuated and heated reaction vessel.

-

The change in pressure was measured as the decomposition proceeded.

-

-

Data Analysis: The rate of reaction was determined from the rate of pressure change. By conducting the experiment at different temperatures, the activation energy was calculated using the Arrhenius equation. This study concluded that at lower temperatures, the reaction is a non-chain process[1].

Conclusion

The activation energy for the thermal decomposition of this compound in the gas phase is well-established, with values consistently reported in the range of 31.5 to 37.3 kcal/mol. The primary mechanism involves the homolytic cleavage of the O-O bond to form ethoxy radicals. The experimental determination of this value has been robustly demonstrated through both static and flow system methodologies. This fundamental kinetic parameter is crucial for understanding the stability and reactivity of this compound, with implications for its handling, storage, and use as a radical initiator in various chemical processes.

References

Diethyl Peroxide: A Comprehensive Technical Guide to its Role as a Source of Ethoxyl Radicals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl peroxide (C₂H₅OOC₂H₅) is a dialkyl peroxide that serves as a clean and efficient thermal source of ethoxyl radicals (C₂H₅O•) in the gas phase. The relatively weak oxygen-oxygen single bond undergoes homolytic cleavage upon heating, yielding two ethoxyl radicals. This property makes this compound a valuable tool in various research areas, including chemical kinetics, atmospheric chemistry, and as a radical initiator in polymerization processes. This technical guide provides an in-depth overview of the generation of ethoxyl radicals from this compound, their subsequent reactions, and the experimental methodologies employed in their study.

Properties and Decomposition of this compound

The thermal decomposition of this compound is a unimolecular process that follows first-order kinetics. The primary step in this decomposition is the homolysis of the O-O bond, a reaction that is highly endothermic.

C₂H₅OOC₂H₅ → 2 C₂H₅O•

The stability of this compound and the energy required for its decomposition are critical parameters for its application as a radical source.

Data Presentation: Thermodynamic and Kinetic Parameters

The following table summarizes key quantitative data related to the thermal decomposition of this compound and the properties of the resulting ethoxyl radical.

| Parameter | Value | Reference(s) |

| This compound (C₂H₅OOC₂H₅) | ||

| Molar Mass | 90.12 g/mol | |

| CAS Number | 628-37-5 | |

| O-O Bond Dissociation Energy (Activation Energy, Eₐ) | 31.7 kcal/mol | |

| Frequency Factor (A) | 2.1 x 10¹³ s⁻¹ | |

| Heat of Formation (gaseous), ΔHբ° | -47.8 kcal/mol | |

| Ethoxyl Radical (C₂H₅O•) | ||

| Heat of Formation, ΔHբ° | -8.1 kcal/mol | |

| Reaction: C₂H₅O• + O₂ → CH₃CHO + HO₂ | ||

| Rate Constant at 23°C | 4.8 x 10⁶ M⁻¹s⁻¹ | |

| Rate Constant at 80°C | 5.9 x 10⁶ M⁻¹s⁻¹ | |

| Reaction: C₂H₅O₂• + C₂H₅O• → Products | ||

| Rate Constant | (7 ± 1.5) x 10⁻¹² cm³s⁻¹ |

Generation and Subsequent Reactions of Ethoxyl Radicals

The primary utility of this compound lies in its capacity to generate ethoxyl radicals in a controlled manner. Once formed, these highly reactive species can undergo several reaction pathways, depending on the experimental conditions.

Primary Reactions of Ethoxyl Radicals:

-

Decomposition: The ethoxyl radical can itself decompose, primarily through C-C bond cleavage, to yield a methyl radical and formaldehyde. This reaction becomes more significant at higher temperatures. C₂H₅O• → •CH₃ + CH₂O

-

Hydrogen Abstraction: Ethoxyl radicals can abstract a hydrogen atom from a suitable donor molecule (RH) to form ethanol (B145695) and a new radical (R•). The rate of this reaction is dependent on the bond dissociation energy of the R-H bond. C₂H₅O• + RH → C₂H₅OH + R•

-

Reaction with Oxygen: In the presence of oxygen, ethoxyl radicals can react to form acetaldehyde (B116499) and a hydroperoxyl radical (HO₂•). This is a key reaction in atmospheric chemistry. C₂H₅O• + O₂ → CH₃CHO + HO₂•

-

Radical-Radical Reactions: Ethoxyl radicals can react with other radical species present in the system. For instance, the reaction with an ethyl peroxy radical (C₂H₅O₂•) is a relevant termination step in certain environments. C₂H₅O• + C₂H₅O₂• → Products

Logical Relationship: Decomposition of this compound and Primary Reactions of Ethoxyl Radicals

Caption: Primary reaction pathways following the thermal decomposition of this compound.

Experimental Protocols

Synthesis and Purification of this compound

This protocol is based on the method of Baeyer and Villiger as modified by Harris and Egerton.

Materials:

-

Diethyl sulfate (B86663)

-

30% Hydrogen peroxide

-

Sodium hydroxide (B78521) solution

-

Potassium carbonate

-

Distillation apparatus (vacuum and atmospheric)

-

Separatory funnel

Procedure:

-

React diethyl sulfate with 30% hydrogen peroxide.

-

After the reaction, separate the crude this compound layer.

-

Wash the crude product with a sodium hydroxide solution to remove acidic impurities.

-

Dry the washed product over anhydrous potassium carbonate.

-

Perform an initial vacuum distillation to remove volatile impurities.

-

Collect the fraction of the distillate and perform a second distillation at atmospheric pressure. Collect the fraction boiling between 60-70°C.

-

Store the purified this compound in a cool, dark, and explosion-proof environment.

Safety Note: this compound is a shock-sensitive and potentially explosive compound. All handling should be done behind a safety shield in a well-ventilated fume hood. Avoid friction, grinding, and exposure to heat or sunlight.

Gas-Phase Pyrolysis of this compound in a Flow System

This is a representative protocol for studying the decomposition kinetics of this compound.

Apparatus:

-

Flow reactor system (e.g., quartz tube) housed in a furnace with temperature control.

-

System for introducing a carrier gas (e.g., toluene) and this compound vapor at controlled rates.

-

Trapping system to collect reaction products (e.g., cold traps).

-

Analytical instrumentation for product analysis (e.g., gas chromatography, mass spectrometry).

Procedure:

-

Set the furnace to the desired reaction temperature.

-

Establish a steady flow of the carrier gas (e.g., toluene (B28343) vapor) through the reactor.

-

Introduce a controlled flow of this compound vapor into the carrier gas stream before the reactor.

-

Allow the reaction to proceed for a set residence time within the heated reactor.

-

Pass the reactor effluent through a series of cold traps (e.g., cooled with liquid nitrogen) to condense the products and unreacted starting materials.

-

Analyze the contents of the traps to identify and quantify the reaction products.

-

Vary the reaction temperature and residence time to determine the kinetic parameters of the decomposition.

Experimental Workflow: Gas-Phase Pyrolysis of this compound

Caption: A generalized workflow for studying the gas-phase pyrolysis of this compound.

Applications in Research and Development

Radical Initiator in Polymerization

Organic peroxides, including this compound, are widely used as initiators for free-radical polymerization. The thermal decomposition of the peroxide provides the initial radical species that react with monomers to start the polymerization chain reaction.

Initiation Step in Ethylene Polymerization:

-

Initiator Decomposition: C₂H₅OOC₂H₅ → 2 C₂H₅O•

-

Chain Initiation: C₂H₅O• + CH₂=CH₂ → C₂H₅OCH₂CH₂•

The resulting radical then propagates by adding to subsequent monomer units.

Polymerization Initiation and Propagation Pathway

Caption: Initiation of polymerization by ethoxyl radicals from this compound.

Studies in Atmospheric Chemistry

The reactions of ethoxyl radicals are of interest in understanding the atmospheric oxidation of volatile organic compounds (VOCs). The reaction of ethoxyl radicals with molecular oxygen is a source of acetaldehyde and hydroperoxyl radicals in the atmosphere, contributing to the complex chemistry of smog formation.

Safety and Handling

This compound is a hazardous material and must be handled with extreme caution.

-

Explosion Hazard: It is sensitive to shock, friction, and heat. Crystalline deposits of peroxides can be particularly dangerous.

-

Storage: Store in a cool, dark, well-ventilated area, away from incompatible materials such as acids, bases, metals, and reducing agents. Use only containers specifically designed for peroxides.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, and chemical-resistant gloves.

-

Handling: Work in a fume hood behind a safety shield. Avoid using metal spatulas or other implements that could cause friction. Do not distill to dryness.

-

Disposal: Dispose of as hazardous waste according to institutional and regulatory guidelines.

Conclusion

This compound is a valuable laboratory source of ethoxyl radicals, enabling the study of their kinetics and reaction mechanisms. Its utility in initiating polymerization and its relevance to atmospheric chemistry underscore the importance of understanding its properties and safe handling. The quantitative data and experimental frameworks provided in this guide offer a solid foundation for researchers and professionals working with this versatile and reactive compound.

An In-Depth Technical Guide to Autoxidation and Peroxidation Mechanisms in Ethers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms of autoxidation and peroxidation in ethers, a critical topic for laboratory safety and the stability of chemical intermediates in drug development. Ethers, while widely used as solvents and reagents, are prone to the formation of dangerously explosive peroxides upon exposure to atmospheric oxygen. A thorough understanding of the underlying chemical processes is paramount for mitigating these risks. This document details the radical chain reactions involved, factors influencing peroxide formation, quantitative data on reaction kinetics, detailed experimental protocols for peroxide detection and removal, and the mechanisms of inhibition.

The Core Mechanism: A Radical Chain Reaction

The autoxidation of ethers is a spontaneous process that occurs in the presence of oxygen and is accelerated by factors such as light and heat.[1] The reaction proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.[2]

Initiation

The process begins with the formation of a free radical. This can be initiated by the abstraction of a hydrogen atom from the carbon alpha to the ether oxygen by an initiator radical (X•).[3] This alpha-hydrogen is particularly susceptible to abstraction due to the stabilizing effect of the adjacent oxygen atom on the resulting carbon-centered radical.[4] Initiators can be trace impurities, or the process can be photo-initiated by UV light.[5]

Propagation

The propagation phase consists of a repeating cycle of reactions that generates the peroxide products and regenerates the radical species, thus continuing the chain.

-

Formation of a Peroxy Radical: The carbon-centered ether radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•).[2]

-

Formation of a Hydroperoxide: The newly formed peroxy radical then abstracts a hydrogen atom from another ether molecule. This step is typically the rate-determining step in the autoxidation process.[6] This reaction yields an ether hydroperoxide (ROOH), the primary peroxide product, and a new carbon-centered ether radical, which can then continue the chain reaction.[2]

Termination

The chain reaction is terminated when two radical species combine to form a non-radical product. This can occur through various combinations of the radical intermediates.

Below is a DOT language representation of the radical chain mechanism for ether autoxidation.

Formation of Other Peroxidic Species

While hydroperoxides are the initial products, they can undergo further reactions to form other, often more dangerous, peroxidic species. These include dialkyl peroxides and polymeric peroxides. The accumulation of these peroxides, which are generally less volatile than the parent ether, can lead to the formation of highly concentrated, shock-sensitive crystalline solids, posing a severe explosion hazard, especially during distillation or evaporation.[5][7] The resultant hydroperoxides have a tendency to polymerize, leading to products that are particularly hazardous.[8]

The mechanism for the formation of polymeric peroxides is thought to involve the reaction of ether hydroperoxides with aldehydes, which can also be formed as byproducts of the autoxidation process.

Factors Influencing the Rate of Peroxidation

The rate of peroxide formation is influenced by several factors:

-

Structure of the Ether: Ethers with alpha-hydrogens are most susceptible to autoxidation.[9] The stability of the initial carbon-centered radical plays a crucial role; ethers that can form more stable radicals (e.g., secondary or resonance-stabilized) will oxidize more readily. For example, diisopropyl ether is particularly notorious for forming peroxides due to the presence of two secondary alpha-hydrogens.

-

Presence of Oxygen: Oxygen is a necessary reactant in the propagation step. Storing ethers under an inert atmosphere, such as nitrogen or argon, can significantly inhibit peroxide formation.[10]

-

Exposure to Light: UV light can initiate the radical chain reaction, accelerating the rate of peroxide formation.[5] Storing ethers in amber or opaque containers is a standard safety measure.

-

Temperature: Higher temperatures increase the rate of the autoxidation reactions.

-

Presence of Initiators: Contaminants such as metal ions can act as radical initiators.

Quantitative Data on Ether Autoxidation

The propensity for different ethers to form peroxides varies significantly. This can be quantified by comparing their autoxidation rate constants. The table below summarizes the propagation rate constants (k_p) for the autoxidation of several common cyclic ethers. A higher k_p value indicates a greater susceptibility to peroxide formation.

| Ether | Propagation Rate Constant (k_p) at 30°C (M⁻¹s⁻¹) |

| Tetrahydrofuran (B95107) (THF) | 3.5 |

| Tetrahydropyran (B127337) (THP) | 1.8 |

| 1,4-Dioxane | 0.8 |

| 2,5-Dimethyltetrahydrofuran | 1.1 |

| Phthalan | 23.0 |

| Data sourced from Howard, J. A., & Ingold, K. U. (1969). Absolute rate constants for hydrocarbon autoxidation. XVII. The oxidation of some cyclic ethers. Canadian Journal of Chemistry, 47(20), 3797-3802.[11] |

A study on the atmospheric autoxidation of diethyl ether estimated the H-shift rate coefficients of diethyl ether peroxy radicals to be approximately 0.09 s⁻¹ at 294 K.[12] Computational studies using Density Functional Theory (DFT) have been employed to investigate the complex reaction pathways and intermediates in ether autoxidation, providing deeper insights into the mechanism.[13][14] For instance, DFT calculations have shown that for the autoxidation of tetrahydropyran (THP) and tetrahydrofuran (THF), the energy barrier for hydrogen abstraction from THP is higher than that for THF, suggesting THF is more prone to autoxidation.[15]

Inhibition of Peroxidation

To enhance their shelf life and safety, commercial ethers are often supplied with radical inhibitors. Butylated hydroxytoluene (BHT) is a commonly used inhibitor.[10] BHT functions as a radical scavenger, interrupting the propagation stage of the chain reaction. It donates a hydrogen atom from its phenolic hydroxyl group to the peroxy radical, forming a stable, non-reactive BHT radical and terminating the chain.[16] One molecule of BHT can quench two peroxy radicals.[16]

The following DOT graph illustrates the mechanism of inhibition by BHT.

Experimental Protocols for Peroxide Detection and Removal

Regular testing for the presence of peroxides in ethers is a critical laboratory safety practice. Several methods are available, ranging from simple qualitative tests to more accurate quantitative analyses.

Qualitative and Semi-Quantitative Peroxide Detection

a) Potassium Iodide (KI) Test (Qualitative)

-

Principle: Peroxides oxidize iodide ions (I⁻) to iodine (I₂), which imparts a yellow to brown color to the solution. The intensity of the color is indicative of the peroxide concentration.

-

Procedure:

-

To 1-3 mL of the ether sample in a test tube, add an equal volume of glacial acetic acid.

-

Add a few drops of a freshly prepared 5% aqueous potassium iodide solution.

-

Shake the mixture. The appearance of a yellow to brown color indicates the presence of peroxides.[14]

-

b) Peroxide Test Strips (Semi-Quantitative)

-

Principle: These strips are impregnated with reagents that react with peroxides to produce a color change. The color can be compared to a chart provided with the strips to estimate the peroxide concentration.

-

Procedure:

-

Dip the test strip into the ether sample for 1 second.[17]

-

Shake off any excess liquid.[17]

-

For organic solvents, it is often recommended to moisten the test pad with a drop of water after the solvent has evaporated.[17]

-

Wait for the specified time (typically 5-15 seconds).[17]

-

Compare the color of the test pad to the color scale on the container to determine the approximate peroxide concentration.[17]

-

Quantitative Peroxide Analysis

Iodometric Titration

-

Principle: This is a classic and reliable method for quantifying peroxides. Peroxides oxidize iodide ions to iodine in an acidic solution. The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using a starch indicator.

-

Reagents:

-

Standardized 0.1 N Sodium Thiosulfate solution

-

Glacial Acetic Acid

-

Saturated Potassium Iodide solution

-

1% Starch indicator solution

-

-

Procedure:

-

Place a known volume (e.g., 10 mL) of the ether sample into an Erlenmeyer flask.

-

Add 20 mL of glacial acetic acid and 2 mL of saturated potassium iodide solution.

-

Swirl the flask and allow it to stand in the dark for at least 5 minutes.

-

Add 100 mL of distilled water.

-

Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow-brown color of the iodine fades to a pale straw color.

-

Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.[6]

-

Continue the titration dropwise until the blue-black color disappears.

-

Record the volume of sodium thiosulfate solution used.

-

-

Calculation: Peroxide Concentration (ppm) = (V x N x 8000) / S Where:

-

V = volume of sodium thiosulfate solution used (mL)

-

N = normality of the sodium thiosulfate solution

-

S = volume of the ether sample (mL)

-

Chromatographic Methods

For more complex mixtures or for the identification and quantification of specific peroxide species, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

-

HPLC: HPLC methods have been developed for the separation and detection of various organic peroxides.[11] These methods often involve post-column derivatization to enhance detection.[18]

-

GC-MS: Due to the thermal instability of many peroxides, GC-MS analysis often requires derivatization to form more stable compounds before injection.[9] An alternative approach involves the reaction of hydroperoxides with triphenylphosphine (B44618) to form the more stable triphenylphosphine oxide, which can then be quantified by GC-MS.[4]

The following diagram illustrates a general workflow for the detection and quantification of ether peroxides.

Protocols for Peroxide Removal

When unacceptable levels of peroxides are detected, they must be removed before the ether can be safely used, especially for procedures involving heating or distillation.

a) Treatment with Ferrous Sulfate

-

Principle: Ferrous sulfate (FeSO₄) reduces peroxides to the corresponding alcohols.

-

Procedure:

-

Prepare a solution of 60 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O), 6 mL of concentrated sulfuric acid, and 110 mL of water.[19]

-

In a separatory funnel, shake the peroxidized ether with a portion of the ferrous sulfate solution.

-

Release the pressure in the funnel frequently.

-

Separate the aqueous layer.

-

Wash the ether with water to remove any remaining acid and iron salts.

-

Dry the ether over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Re-test the ether for the presence of peroxides.

-

b) Treatment with Activated Alumina (B75360)

-

Principle: Passing the ether through a column of activated alumina can effectively remove hydroperoxides.

-

Procedure:

-

Pack a chromatography column with activated basic alumina.

-

Pass the peroxidized ether through the column.

-

Collect the purified ether.

-

Re-test the ether for the presence of peroxides. Note: This method may also remove inhibitors like BHT, so the purified ether should be used promptly.[10]

-

Conclusion

The autoxidation of ethers to form explosive peroxides is a significant hazard in research and industrial settings. A comprehensive understanding of the radical chain mechanism, the factors that influence it, and the methods for detection and removal of peroxides is essential for ensuring a safe working environment and maintaining the integrity of chemical processes. The protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary knowledge to handle ethers responsibly and mitigate the risks associated with peroxide formation.

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. One danger associated with storing ether solvents is their tenden... | Study Prep in Pearson+ [pearson.com]

- 4. Determination of hydroperoxide content in complex hydrocarbon mixtures by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diethyl ether peroxide - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. ehs.uci.edu [ehs.uci.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. louisville.edu [louisville.edu]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Oxidation mechanism of diethyl ether: a complex process for a simple molecule - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Oxidation mechanism of diethyl ether: a complex process for a simple molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A quantitative metric for organic radical stability and persistence using thermodynamic and kinetic features - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. safesol.co.uk [safesol.co.uk]

- 19. youtube.com [youtube.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermochemical data available for diethyl peroxide (C₂H₅OOC₂H₅) and its related radical species, primarily the ethoxy radical (C₂H₅O•) and the ethylperoxy radical (C₂H₅OO•). This document summarizes key quantitative data, details relevant experimental methodologies, and presents a visual representation of the peroxide's decomposition pathways.

Thermochemical Data

The following tables summarize the key thermochemical parameters for this compound and its related radicals. These values are crucial for understanding the stability, reactivity, and energy changes associated with chemical reactions involving these species.

Table 1: Enthalpy of Formation (ΔHf°)

| Species | Formula | State | Enthalpy of Formation (kJ/mol) | Enthalpy of Formation (kcal/mol) |

| This compound | C₂H₅OOC₂H₅ | gas | -200.0 | -47.8[1] |

| Ethoxy Radical | C₂H₅O• | gas | -11.3 | -2.7 ± 0.8[2][3] |

| Ethylperoxy Radical | C₂H₅OO• | gas | -23 ± 5 | -5.5 ± 1.2 |

Table 2: Bond Dissociation Energy (BDE)

| Bond | Molecule | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) |

| C₂H₅O-OC₂H₅ | This compound | 132.6 | 31.7[1] |

Decomposition Pathways of this compound

The thermal decomposition of this compound is a critical process that initiates a cascade of radical reactions. The initial and primary step is the homolytic cleavage of the weak oxygen-oxygen single bond, leading to the formation of two ethoxy radicals. These radicals can then undergo further reactions, including decomposition and hydrogen abstraction.

References

CAS number and molecular formula for diethyl peroxide.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of diethyl peroxide, a simple yet reactive organic peroxide. It covers essential chemical data, synthesis and decomposition protocols, and critical safety and handling procedures. The information is intended for professionals in research and development who may encounter or work with this compound.

Core Chemical and Physical Properties

This compound is a volatile and flammable liquid. Its fundamental identifiers and key physical properties are summarized below for easy reference.

| Identifier/Property | Value | Reference |

| CAS Number | 628-37-5 | [1][2][3][4] |

| Molecular Formula | C4H10O2 | [1][2][3][4] |

| Molecular Weight | 90.12 g/mol | [1][2][3][4] |

| Appearance | Colorless liquid | |

| Boiling Point | 65 °C | [2] |

| Melting Point | -70 °C | [2] |

| Density | 0.839 g/cm³ | [2] |

| Flash Point | 4.7 °C | [2] |

| Vapor Pressure | 173 mmHg at 25°C | [2] |

Synthesis of this compound

The synthesis of this compound requires careful execution due to the potential hazards of peroxides. A common laboratory-scale method is a modification of the Baeyer-Villiger reaction.

Experimental Protocol: Synthesis via Modified Baeyer-Villiger Reaction

This protocol is based on the method described by Baeyer and Villiger and later modified by Harris and Egerton.

Materials:

-

Diethyl sulfate (B86663)

-

Hydrogen peroxide (30%)

-

Potassium hydroxide (B78521)

-

Diethyl ether (peroxide-free)

-

Anhydrous sodium sulfate

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, place a solution of potassium hydroxide in hydrogen peroxide (30%). The flask should be immersed in an ice bath to maintain a low temperature.

-

Addition of Diethyl Sulfate: Slowly add diethyl sulfate to the stirred peroxide solution via the dropping funnel. The temperature of the reaction mixture should be carefully monitored and maintained below 10 °C.

-

Reaction: After the addition is complete, continue stirring the mixture in the ice bath for one hour, followed by stirring at room temperature for an additional two hours.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Extract the this compound into peroxide-free diethyl ether.

-

Washing: Wash the ether layer sequentially with a dilute solution of sodium bisulfite (to remove unreacted peroxide), a saturated solution of sodium bicarbonate, and finally with water.

-

Drying: Dry the ether layer over anhydrous sodium sulfate.

-

Purification: Carefully remove the diethyl ether by distillation at atmospheric pressure. The remaining liquid is crude this compound, which can be further purified by vacuum distillation.

Synthesis and Purification Workflow

Caption: A workflow diagram illustrating the key steps in the synthesis and purification of this compound.

Thermal Decomposition of this compound

The thermal decomposition of this compound has been studied to understand its stability and reaction kinetics. The primary decomposition pathway involves the homolytic cleavage of the oxygen-oxygen bond.

Experimental Protocol: Gas-Phase Thermal Decomposition Study

This protocol outlines a general procedure for studying the gas-phase decomposition of this compound in a flow system.

Apparatus:

-

Flow reactor (quartz or Pyrex tube) housed in a furnace

-

Syringe pump for introducing the peroxide

-

Carrier gas supply (e.g., nitrogen or argon)

-

Trapping system for products (e.g., cold traps)

-

Analytical instrument (e.g., gas chromatograph-mass spectrometer, GC-MS)

Procedure:

-

System Setup: Assemble the flow reactor system and ensure it is leak-tight.

-

Temperature Control: Heat the furnace to the desired reaction temperature and allow it to stabilize.

-

Peroxide Introduction: Use a syringe pump to introduce a dilute solution of this compound in a suitable solvent (e.g., toluene) into a heated inlet, where it vaporizes and mixes with the carrier gas.

-

Decomposition: The gaseous mixture flows through the heated reactor tube, where thermal decomposition occurs.

-

Product Collection: The reaction products exiting the reactor are passed through a series of cold traps (e.g., cooled with liquid nitrogen) to condense the products.

-

Analysis: The collected products are analyzed using GC-MS to identify and quantify the decomposition products, which are primarily ethane (B1197151) and formaldehyde.

-

Kinetic Analysis: By varying the temperature and flow rate, the rate constants for the decomposition can be determined, allowing for the calculation of the activation energy.[1]

Thermal Decomposition Pathway

Caption: A simplified diagram showing the thermal decomposition pathway of this compound.

Safety and Handling of this compound

This compound is a hazardous compound that must be handled with extreme caution. It is sensitive to heat, shock, and friction, and can be explosive, especially when concentrated.

Safe Handling and Storage Workflow

Caption: A logical workflow for the safe handling and storage of this compound.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.

-

Ventilation: Handle this compound in a well-ventilated chemical fume hood.

-

Ignition Sources: Keep away from all sources of ignition, including heat, sparks, and open flames.

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong acids, bases, and reducing agents.[5] Store in the original container, which may contain inhibitors.[5]

-

Handling: Avoid shock, friction, and any conditions that could lead to concentration of the peroxide.

-

Peroxide Testing: Regularly test for the presence of peroxides, especially before any distillation or concentration steps.[5] Peroxide test strips are commercially available for this purpose.[5]

-

Disposal: Dispose of this compound as hazardous waste according to institutional and regulatory guidelines.

Analytical Methods for Peroxide Detection

The detection and quantification of peroxides are crucial for safety and quality control. Several methods can be employed for this purpose.

Qualitative Test for Peroxides

A common and simple qualitative test for the presence of peroxides involves the use of potassium iodide.

Procedure:

-

Add 1 mL of the sample to be tested to a solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid.

-

A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

Quantitative Spectrophotometric Analysis

For a quantitative determination of peroxide concentration, spectrophotometric methods can be used. One such method involves the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by the peroxide, followed by the formation of a colored complex with a suitable reagent.

Experimental Protocol: Spectrophotometric Determination

Reagents:

-

Ferrous ammonium (B1175870) sulfate solution

-

Ammonium thiocyanate (B1210189) solution

-

Appropriate solvent (e.g., a mixture of methanol (B129727) and butanol)

-

Standard solutions of ferric chloride for calibration

Procedure:

-

Sample Preparation: Dissolve a known amount of the sample containing this compound in the chosen solvent.

-

Reaction: Add the ferrous ammonium sulfate solution to the sample. The peroxide will oxidize the Fe²⁺ to Fe³⁺.

-

Color Formation: Add the ammonium thiocyanate solution. The Fe³⁺ ions will react with thiocyanate to form a red-colored complex.

-

Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the ferric thiocyanate complex using a spectrophotometer.

-

Quantification: Determine the concentration of peroxides in the original sample by comparing the absorbance to a calibration curve prepared using standard ferric chloride solutions.

References

An In-depth Technical Guide on the Potential Hazards and Explosive Nature of Diethyl Peroxide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified research and professional personnel. Diethyl peroxide is an extremely dangerous and explosive material. The synthesis, handling, and use of this compound should only be undertaken by experienced professionals in a controlled laboratory setting with appropriate safety measures in place.

Introduction

This compound (C₂H₅OOC₂H₅) is an organic peroxide that poses a significant and severe explosion hazard. It is known for its extreme sensitivity to shock, friction, and heat. While often associated with the peroxide formation in diethyl ether, pure this compound is a distinct and highly unstable compound. This guide provides a comprehensive overview of its hazardous properties, including its formation, decomposition, and explosive nature, to inform safe handling and experimental design.

Physicochemical and Thermal Properties

A summary of the known physical and thermal properties of this compound is presented in Table 1. This data is crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀O₂ | |

| Molecular Weight | 90.12 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 65 °C | |

| Density | 0.839 g/cm³ | |

| Thermal Decomposition | ||

| Activation Energy (Ea) | 31.7 kcal/mol (for O-O bond cleavage) | |

| Primary Decomposition | Ethane (B1197151) and Formaldehyde |

Explosive Nature and Hazards

This compound is a primary explosive, meaning it is highly sensitive to initiation by shock, friction, heat, or electrostatic discharge. It is considered to be a shock- and heat-sensitive explosive. The presence of the weak oxygen-oxygen single bond in its molecular structure is the primary reason for its instability.

Formation and Spontaneous Decomposition

This compound can be formed through the reaction of ethyl sulfate (B86663) with hydrogen peroxide in the presence of a base. However, a more common and hazardous route of formation in a laboratory setting is the autoxidation of diethyl ether. Diethyl ether, when exposed to air and light, can form explosive peroxides, including diethyl ether hydroperoxide and polymeric peroxides, which can be precursors to or present with this compound. These peroxides are less volatile than the ether itself and can become concentrated during evaporation or distillation, leading to violent explosions.

Explosive Properties

| Explosive Property | Value |

| Shock Sensitivity | Specific quantitative data (e.g., H50 value from a fall hammer test) is not available. It is widely reported to be extremely shock-sensitive. |

| Friction Sensitivity | Specific quantitative data (e.g., from a BAM friction test) is not available. It is known to be highly sensitive to friction. |

| Detonation Velocity | No specific data is available for pure this compound. |

Experimental Protocols for Hazard Assessment

To characterize the explosive hazards of a liquid substance like this compound, standardized sensitivity tests are employed. The following sections detail the general methodologies for determining shock and friction sensitivity. These protocols are provided for informational purposes to illustrate the standard procedures and should only be performed by trained personnel in specialized facilities.

Experimental Protocol: Determination of Shock Sensitivity (BAM Fallhammer Test)

The BAM fallhammer test is a standardized method to determine the impact sensitivity of a substance.

Apparatus:

-

BAM Fallhammer apparatus, consisting of a drop weight, anvil, and a mechanism to vary the drop height.

-

Steel sleeves and pistons for containing the liquid sample.

Methodology:

-

Sample Preparation: A small, precise volume of the liquid sample (typically around 40 mm³) is placed in the steel sleeve assembly.

-

Test Execution: The steel sleeve containing the sample is placed on the anvil of the fallhammer apparatus. A drop weight (of a specified mass, e.g., 1 kg, 5 kg, or 10 kg) is released from a known height, impacting the sample.

-

Observation: The outcome of the impact is observed and recorded as either an "explosion" (indicated by a report, flame, or smoke) or "no explosion".

-

Staircase Method (Bruceton Method): A series of trials is conducted using the "up-and-down" or staircase method to determine the 50% probability of initiation (H₅₀). In this method, the drop height for the subsequent trial is decreased after an explosion and increased after a non-explosion.

-

Data Analysis: The results from a series of at least 25 trials are used to statistically calculate the H₅₀ value, which represents the drop height at which there is a 50% probability of causing an explosion. This value is reported in Joules (J).

Experimental Protocol: Determination of Friction Sensitivity (BAM Friction Test)

The BAM friction test is used to determine the sensitivity of a substance to frictional stimuli.

Apparatus:

-

BAM friction apparatus, which includes a porcelain plate, a porcelain pin, and a weighted lever arm to apply a specific load.

Methodology:

-

Sample Preparation: A small amount of the liquid sample (typically a few microliters) is applied to the rough surface of the porcelain plate.

-

Test Execution: The porcelain pin is placed on the sample, and a specific load is applied via the lever arm. The porcelain plate is then moved back and forth under the pin for a defined distance (e.g., 10 mm).

-

Observation: The outcome is observed for any sign of an "event," which can include a crackling sound, a report, sparks, or an explosion.

-

Determination of Limiting Frictional Load: A series of six tests is performed at a given load. If no event is observed in all six trials, the load is increased. The test is continued with increasing loads until an event is observed. The lowest load at which at least one event occurs in six trials is recorded.

-

Data Analysis: The result is reported as the frictional force in Newtons (N) at which an explosion or decomposition occurs.

Decomposition Pathway

The primary decomposition pathway of this compound is initiated by the homolytic cleavage of the weak oxygen-oxygen bond, which has an activation energy of approximately 31.7 kcal/mol. This initial step produces two ethoxy radicals (C₂H₅O•). These highly reactive radicals can then undergo a series of subsequent reactions, including hydrogen abstraction and fragmentation, to yield the final decomposition products, which are predominantly ethane and formaldehyde.

Caption: Thermal decomposition pathway of this compound.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for assessing the hazards of this compound and the general experimental workflow for sensitivity testing.

Caption: Logical workflow for hazard assessment of this compound.

Caption: General experimental workflow for sensitivity testing.

Safe Handling and Disposal

Given the extreme hazards of this compound, the following handling and disposal procedures are critical:

-

Synthesis and Isolation: The synthesis of this compound should be avoided unless absolutely necessary and conducted on the smallest possible scale. The product should not be isolated in a pure form unless essential for immediate use in a subsequent step.

-

Storage: this compound should not be stored. If a solution containing this compound is prepared, it should be used immediately. Storage of any organic peroxide, especially one as sensitive as this compound, is extremely dangerous due to the risk of decomposition and explosion.

-

Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical splash goggles, a face shield, and heavy-duty, blast-resistant gloves should be worn. All work should be conducted behind a blast shield in a certified chemical fume hood.

-

Contamination: Contact with metals, strong acids, and bases should be strictly avoided as these can catalyze violent decomposition.

-

Disposal: Small quantities of this compound in solution can be destroyed by carefully adding a reducing agent, such as a solution of sodium bisulfite or ferrous sulfate, under controlled, cooled conditions. The destruction process itself can be hazardous and should be performed with extreme caution. All disposal procedures must comply with institutional and regulatory guidelines.

Conclusion

This compound is a highly dangerous and explosive compound that demands the utmost respect and caution. While quantitative data on its explosive properties are scarce, it is universally recognized as being extremely sensitive to initiation. Researchers, scientists, and drug development professionals must be acutely aware of the potential for its formation, particularly from the autoxidation of diethyl ether, and must implement rigorous safety protocols to mitigate the severe risks associated with its presence. A thorough understanding of its thermal instability and decomposition pathways is essential for anyone working with or in the vicinity of this hazardous material.

The Atmospheric Chemistry of Diethyl Peroxide: A Technical Guide

An In-depth Examination of Formation, Fate, and Impact

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl peroxide (DEP, CH₃CH₂OOCH₂CH₃) is an organic peroxide that plays a role in the complex chemical machinery of the Earth's atmosphere. Formed from the self-reaction of ethyl peroxy radicals, which are key intermediates in the atmospheric oxidation of ethane (B1197151) and other volatile organic compounds, DEP acts as a temporary reservoir for radicals. Its subsequent reactions, primarily through photolysis and reaction with the hydroxyl radical (OH), release reactive species that can influence tropospheric ozone and secondary organic aerosol (SOA) formation. This technical guide provides a comprehensive overview of the current understanding of this compound's atmospheric chemistry, including its formation pathways, reaction kinetics, and degradation products. It details experimental methodologies for its study and presents available quantitative data to aid researchers in atmospheric modeling and laboratory investigations.

Introduction

Organic peroxides are a significant class of compounds in atmospheric chemistry, acting as intermediates and reservoirs in oxidative reaction cycles.[1] this compound, a simple dialkyl peroxide, is formed from the recombination of two ethyl peroxy (CH₃CH₂O₂) radicals.[2] These peroxy radicals are primarily generated from the oxidation of ethane and other small alkanes initiated by the hydroxyl radical (OH).[3] The atmospheric importance of this compound lies in its role as a source of reactive radicals upon its decomposition, thereby influencing the concentrations of key atmospheric species such as ozone and hydroxyl radicals.

Atmospheric Formation of this compound

The primary formation route for this compound in the atmosphere is the self-reaction of ethyl peroxy radicals. This process is a termination step for the radical chain reactions involving ethane.

Logical Relationship of this compound Formation

Atmospheric Fate of this compound

Once formed, this compound is primarily removed from the atmosphere through two main pathways: photolysis and reaction with the hydroxyl radical.

Photolysis

This compound can absorb ultraviolet radiation present in the troposphere, leading to the cleavage of the weak peroxide bond (-O-O-). This process generates two ethoxy radicals (CH₃CH₂O•).

Experimental Workflow for Studying Photolysis

Reaction with OH Radical

The reaction of this compound with the hydroxyl radical is another significant atmospheric sink. This reaction proceeds primarily through hydrogen abstraction from one of the ethyl groups.

Signaling Pathway of DEP Reaction with OH

Quantitative Data

Quantitative kinetic and photolytic data for this compound are scarce in the literature. The following table summarizes available data and estimates for related compounds.

| Parameter | Value | Compound | Reference |

| Thermal Decomposition | |||

| Activation Energy | 31.7 kcal/mol | This compound | [4] |

| Frequency Factor | 2.1 x 10¹³ s⁻¹ | This compound | [4] |

| Photolysis | |||

| Quantum Yield (at 254 nm) | 0.04 (for 1-ethoxyethyl hydroperoxide) | Diethyl ether-O₂ complex | [5] |

| Reaction with OH | |||

| Rate Constant | Not available | This compound | |

| Physical Properties | |||

| Molar Mass | 90.12 g/mol | This compound | [6] |

| Boiling Point | 65 °C | This compound | [7] |

Experimental Protocols

Synthesis of this compound

A common method for the laboratory synthesis of this compound involves the reaction of diethyl sulfate (B86663) with hydrogen peroxide in the presence of a base. An improved method utilizes ethyl methanesulfonate (B1217627) as the starting material, which can yield a higher purity product.[1][5]

Detailed Synthesis Protocol (based on Nangia and Benson, 1962):

-

Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a distillation head connected to a condenser and a receiving flask cooled in an ice bath.

-

Reactants: Diethyl sulfate and a solution of potassium hydroxide (B78521) are used. For improved yields, a dispersing agent such as sodium stearate (B1226849) can be added to the reaction mixture.

-

Procedure: Hydrogen peroxide is added dropwise to a heated mixture of diethyl sulfate and aqueous potassium hydroxide. The this compound formed distills over as it is produced.

-

Purification: The collected distillate is washed with a dilute base solution to remove acidic impurities, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and then fractionally distilled to obtain pure this compound.

Detection and Quantification of this compound

Several methods can be employed for the detection and quantification of this compound in laboratory and atmospheric samples.

Qualitative Test (Potassium Iodide Method): [1]

-

Prepare a fresh solution of potassium iodide in glacial acetic acid.

-

Add a small amount of the sample to be tested to the potassium iodide solution.

-

The formation of a yellow to brown color indicates the presence of peroxides due to the oxidation of iodide to iodine.

Quantitative Analysis (Chromatographic Methods):

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile organic compounds. For peroxide analysis, care must be taken to avoid thermal decomposition in the injector and column. Derivatization may be necessary for some peroxides.[8][9]

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with post-column derivatization and fluorescence detection is a sensitive method for quantifying organic peroxides.[10]

Smog Chamber Experiments

Smog chambers are large, controlled-environment reactors used to simulate atmospheric chemical processes.[5][6][11][12]

General Smog Chamber Protocol for Studying this compound Oxidation:

-

Chamber Preparation: The chamber is flushed with purified air to remove any residual contaminants.

-

Reactant Injection: Known concentrations of this compound, an OH radical precursor (e.g., methyl nitrite (B80452) or hydrogen peroxide), and a reference compound with a known OH rate constant are introduced into the chamber.

-

Irradiation: The mixture is irradiated with UV lamps that simulate the solar spectrum to initiate the formation of OH radicals.

-

Monitoring: The concentrations of this compound, the reference compound, and any formed products are monitored over time using analytical instruments such as GC-MS, FTIR spectroscopy, and chemical ionization mass spectrometry (CIMS).

-

Data Analysis: The rate constant for the reaction of this compound with OH can be determined by comparing its decay rate to that of the reference compound. Product yields can be calculated from the concentration of products formed relative to the amount of this compound consumed.

Atmospheric Implications and Future Research

The atmospheric chemistry of this compound, while not as extensively studied as other organic peroxides, contributes to the overall radical budget and oxidative capacity of the troposphere. Its formation and decomposition pathways are important components of atmospheric models that aim to predict air quality and climate change.